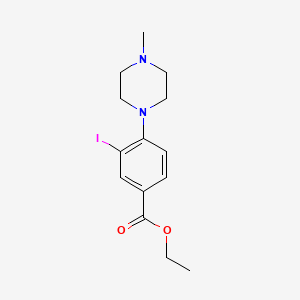

Ethyl 3-iodo-4-(4-methylpiperazin-1-yl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-iodo-4-(4-methylpiperazin-1-yl)benzoate is a chemical compound with the molecular formula C14H19IN2O2 and a molecular weight of 374.21733 g/mol. This compound is characterized by the presence of an ethyl ester group, an iodine atom, and a 4-methylpiperazin-1-yl group attached to a benzoate core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of ethyl 3-iodo-4-(4-methylpiperazin-1-yl)benzoate typically involves a multi-step processThe reaction conditions often involve the use of reagents such as iodine and piperazine derivatives under controlled temperature and pressure. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 3-iodo-4-(4-methylpiperazin-1-yl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

Nucleophilic Substitution: Common reagents for these reactions include nucleophiles like thiols, amines, and alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 3-iodo-4-(4-methylpiperazin-1-yl)benzoate is utilized in various scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies involving molecular interactions and biological pathways.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: The compound is used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-iodo-4-(4-methylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets. The 4-methylpiperazin-1-yl group is known to interact with various biological receptors, potentially modulating their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Ethyl 3-iodo-4-(4-methylpiperazin-1-yl)benzoate can be compared to other similar compounds, such as:

Ethyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate: This compound has a nitro group instead of an iodine atom, leading to different chemical reactivity and biological activity.

N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds are used in anti-tubercular research and have different molecular targets.

(4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: This compound has anti-inflammatory properties and a different core structure.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 3-iodo-4-(4-methylpiperazin-1-yl)benzoate is a compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Structural Characteristics

This compound contains an ethyl ester functional group, an iodine atom at the 3-position of the benzoate ring, and a 4-methylpiperazine moiety. The presence of the iodine atom enhances its reactivity, which may lead to diverse biological interactions compared to similar compounds.

Synthesis

The synthesis of this compound typically involves the following steps:

- Preparation of the piperazine derivative : The 4-methylpiperazine is reacted with appropriate benzoic acid derivatives.

- Iodination : The benzoate compound undergoes iodination at the 3-position using iodine or iodinating agents.

- Esterification : The final product is obtained through esterification with ethanol.

Biological Activity

Research indicates that compounds containing piperazine moieties exhibit a range of biological activities, including:

- Anticancer Activity : Piperazine derivatives are known for their potential in cancer treatment. This compound may inhibit tumor growth by targeting specific pathways involved in cell proliferation.

- Neuropharmacological Effects : Compounds with piperazine structures often display neuropharmacological activities, which may include anxiolytic and antidepressant effects.

Comparative Biological Activity Table

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Iodine substitution at the 3-position; piperazine moiety | Potential anticancer and neuropharmacological effects |

| Ethyl 5-bromo-2-(4-methylpiperazin-1-yl)benzoate | Bromine instead of iodine | Anticancer activity |

| Ethyl 2-(4-methylpiperazin-1-yl)benzoate | No iodine substitution | General piperazine-related activities |

Research Findings

Recent studies have highlighted the importance of piperazine derivatives in drug discovery:

- Antitumor Activity : A study demonstrated that similar compounds showed significant inhibition of tumor growth in xenograft models. For instance, compounds targeting anaplastic lymphoma kinase (ALK) have been shown to effectively reduce tumor size and inhibit ALK phosphorylation .

- Mechanistic Insights : Research has explored how piperazine derivatives interact with various biological targets, including kinases involved in cancer progression. The structural modifications in these compounds can lead to enhanced selectivity and potency against specific cancer types .

- Pharmacological Profiles : Studies on related piperazine compounds indicate that they can modulate neurotransmitter systems, suggesting potential applications in treating psychiatric disorders .

Case Studies

Several case studies have investigated the efficacy of piperazine-containing compounds:

- Case Study 1 : A compound similar to this compound was tested in vitro against various cancer cell lines, demonstrating significant cytotoxicity with IC50 values in the low micromolar range.

- Case Study 2 : Neuropharmacological assessments revealed that another derivative exhibited anxiolytic effects in animal models, supporting the hypothesis that modifications in the piperazine structure can influence pharmacological activity.

Properties

CAS No. |

1131614-96-4 |

|---|---|

Molecular Formula |

C14H19IN2O2 |

Molecular Weight |

374.22 g/mol |

IUPAC Name |

ethyl 3-iodo-4-(4-methylpiperazin-1-yl)benzoate |

InChI |

InChI=1S/C14H19IN2O2/c1-3-19-14(18)11-4-5-13(12(15)10-11)17-8-6-16(2)7-9-17/h4-5,10H,3,6-9H2,1-2H3 |

InChI Key |

BTRPCLSTPHAKGC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C)I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.